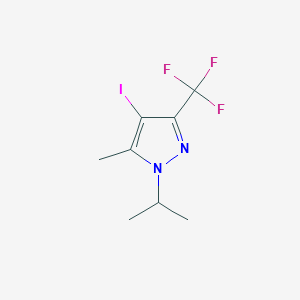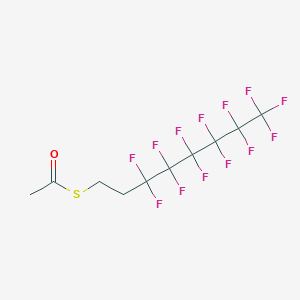
S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate typically involves the reaction of ethanethioate with 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Ethanethioates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Surface Coatings: Used in the development of hydrophobic and oleophobic coatings due to its fluorinated nature.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biology and Medicine:
Drug Delivery: Its hydrophobic properties make it useful in the formulation of drug delivery systems, particularly for hydrophobic drugs.
Biocompatible Materials: Incorporated into materials used in medical devices due to its chemical stability and biocompatibility.
Industry:
Electronics: Utilized in the production of electronic components that require water and oil-resistant properties.
Textiles: Applied in the treatment of fabrics to impart water and stain resistance.
Mechanism of Action
The mechanism by which S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate exerts its effects is primarily through its hydrophobic and lipophobic properties. The fluorinated chain interacts with hydrophobic surfaces, creating a barrier that repels water and oils. This interaction is facilitated by the strong carbon-fluorine bonds, which are resistant to chemical and thermal degradation.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness: S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate stands out due to its specific functional group, which imparts unique reactivity compared to other fluorinated compounds. Its ethanethioate group allows for specific interactions and reactions that are not possible with methacrylate or acrylate derivatives .
Properties
CAS No. |
213681-67-5 |
|---|---|
Molecular Formula |
C10H7F13OS |
Molecular Weight |
422.21 g/mol |
IUPAC Name |
S-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ethanethioate |
InChI |
InChI=1S/C10H7F13OS/c1-4(24)25-3-2-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |
InChI Key |
SVEVXDYTPMSOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


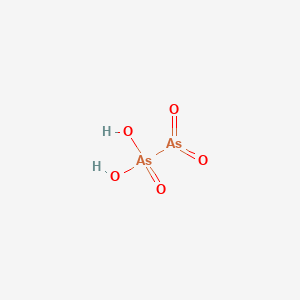
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
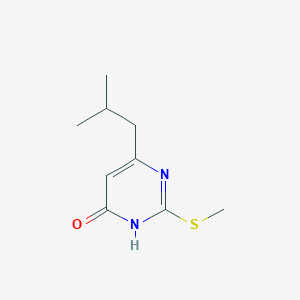
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
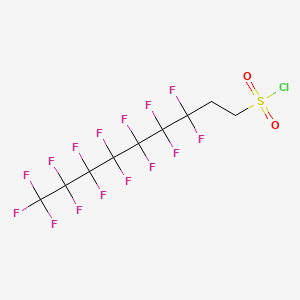
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
